REACTION_CXSMILES
|
Br.[C:2]([N:5]1[CH2:10][CH2:9][C:8](=O)[CH:7](Br)[CH2:6]1)(=[O:4])[CH3:3].[NH2:13][C:14]([NH2:16])=[S:15]>C(O)C>[C:2]([N:5]1[CH2:10][CH2:9][C:8]2[N:13]=[C:14]([NH2:16])[S:15][C:7]=2[CH2:6]1)(=[O:4])[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Br.C(C)(=O)N1CC(C(CC1)=O)Br
|
Name
|
|
Quantity
|
756 mg
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
to stir at 40° for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
DISTILLATION
|
Details
|
the ethanol was then distilled off at atmospheric pressure
|
Type
|
TEMPERATURE
|
Details
|
the residue was heated to 160°-170° for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC2=C(CC1)N=C(S2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mmol | |
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 10.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |